molecular formula C10H10O3 B042543 Phenacyl acetate CAS No. 2243-35-8

Phenacyl acetate

Cat. No. B042543
CAS RN: 2243-35-8
M. Wt: 178.18 g/mol
InChI Key: BGAXCPSNMHVHJC-UHFFFAOYSA-N
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Description

Phenacyl acetate, also known as phenylacetylcarbinol, is an organic compound with the molecular formula C8H8O2. It is a colorless, volatile liquid with a faint odor, and is often used in perfumes and fragrances. This compound is used in a variety of applications, including as a precursor for the synthesis of other organic compounds, as a flavor additive and preservative, and as a therapeutic agent.

Scientific Research Applications

Safety and Hazards

Phenacyl acetate may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Phenacyl bromide, a related compound, has been used in recent synthetic advances and its utility in multicomponent reactions . It has been the focus of literature reports from 2017 to the end of 2021 , indicating ongoing interest and potential future directions in this area of research.

properties

IUPAC Name

phenacyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAXCPSNMHVHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862889
Record name ethanone, 2-(acetyloxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243-35-8
Record name 2-(Acetyloxy)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenacyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2-(acetyloxy)-1-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethanone, 2-(acetyloxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can phenacyl acetate be further utilized in the synthesis of other compounds?

A: Yes, this compound readily hydrolyzes into α-hydroxyketones, increasing its synthetic utility. [] This simple hydrolysis expands the potential applications of this compound in organic synthesis.

Q2: How does the substitution on the phenyl ring of this compound influence its reactivity with diazonium salts?

A: The presence of electron-withdrawing groups, such as cyano (CN) or ethoxycarbonyl (COOEt) on the phenyl ring of this compound, directs the reaction with diazonium salts towards the formation of 3-substituted phenyl-5-(phenylhydrazono)-5H-furan-2-ones. [] This demonstrates the significant influence of substituents on the reactivity and product outcome.

Q3: Does lead tetraacetate react differently with acetophenone compared to alkylaromatic compounds?

A: While lead tetraacetate oxidation of alkylaromatic compounds provides a novel route to substituted benzyl acetates, its reaction with acetophenone primarily yields this compound and phenacylidene acetate at elevated temperatures (120°C). [] Interestingly, no nuclear acetoxylated or methylated products were observed in the latter case. [] This highlights the influence of the carbonyl group in directing the reactivity towards side-chain oxidation.

Q4: What are the applications of phenacyl esters, particularly in heterocyclic chemistry?

A: Phenacyl esters of acetic acid derivatives are valuable precursors for synthesizing substituted 5H-dibenz(b,g)-1,4-oxazocines. [] These heterocyclic compounds often exhibit anti-inflammatory activity, showcasing the potential medicinal applications of phenacyl esters as building blocks.

Q5: How does the electrochemical oxidation of trans-cinnamic acid relate to this compound?

A: The electrochemical oxidation of trans-cinnamic acid generates a mixture of products, including this compound and phenacyl alcohol, alongside other ketones and aldehydes. [] This reaction highlights an alternative approach to synthesizing this compound through the electrochemical manipulation of readily available starting materials.

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